molecular formula C8H5BrClNO3S B13180965 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B13180965
M. Wt: 310.55 g/mol
InChI Key: FXTDPGJQRRTQCC-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with a fused indole scaffold. Its structure features a bromine substituent at position 5, a ketone group at position 2, and a sulfonyl chloride moiety at position 6 (Figure 1). The compound’s molecular formula is C₈H₅BrClNO₃S, with a molecular weight of 310.5 g/mol (calculated). Sulfonyl chlorides are highly reactive intermediates, making this compound valuable for synthesizing sulfonamide derivatives, which are pivotal in medicinal chemistry and materials science.

The synthesis of analogous indole sulfonyl chlorides typically involves chlorosulfonation of precursor indoles using chlorosulfonic acid under controlled conditions .

Properties

Molecular Formula

C8H5BrClNO3S

Molecular Weight

310.55 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-6-sulfonyl chloride

InChI

InChI=1S/C8H5BrClNO3S/c9-5-1-4-2-8(12)11-6(4)3-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)

InChI Key

FXTDPGJQRRTQCC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)S(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Sulfonylation of Indole Derivatives

Method Overview:
This approach involves the direct sulfonylation of a suitably substituted indole or indole derivative with chlorosulfonic acid or related sulfonylating agents. The key is to selectively introduce the sulfonyl chloride group at the sixth position of the indole ring.

Procedure Details:

  • Starting Material: Indole derivatives, often 5-bromoindole or 5-bromo-2-oxoindole.
  • Reagent: Chlorosulfonic acid (ClSO₃H) is commonly used due to its strong sulfonylating ability.
  • Conditions:
    • Reaction temperature typically maintained between 0°C and room temperature to prevent overreaction or decomposition.
    • Stirring for 1-3 hours to ensure complete sulfonylation.
  • Work-up:
    • The reaction mixture is poured into ice-cold water to precipitate the sulfonyl chloride product.
    • The precipitate is filtered, washed with water, and dried under vacuum.

Example:
Kamal et al. (2012) reported the sulfonylation of indole derivatives with chlorosulfonic acid, yielding sulfonyl chlorides with high purity. The process involves careful temperature control to prevent side reactions.

Bromination Followed by Sulfonylation

Method Overview:
This two-step method involves first brominating the indole ring at the fifth position, followed by sulfonylation at the sixth position.

Step-by-step Process:

  • Bromination:
    • Reagents: Bromine (Br₂) in acetic acid or other polar solvents.
    • Conditions: Controlled addition at low temperature (0°C) to achieve selective bromination.
  • Sulfonylation:
    • Reagents: Chlorosulfonic acid or sulfuryl chloride.
    • Conditions: Similar to the sulfonylation method above, with temperature maintained to avoid undesired substitution.

Advantages:

  • Selectivity for the brominated intermediate.
  • Increased control over regioselectivity.

Application:
This method is supported by industrial synthesis protocols where regioselectivity is critical.

Oxidation and Functional Group Transformation

Method Overview:
In some cases, the oxo group at the second position is introduced via oxidation of indoline derivatives, which are then sulfonylated.

Procedure:

  • Oxidation:
    • Reagents: Oxidants like potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (m-CPBA).
    • Conditions: Mild heating in aqueous or organic solvents.
  • Sulfonyl Chloride Formation:
    • Reagents: Chlorosulfonic acid or sulfuryl chloride.
    • Conditions: Similar to previous methods, with temperature control.

Note:
This route is more complex and less direct but allows for precise functionalization of the indole core.

Summary Data Table of Preparation Methods

Method Starting Material Reagents Key Conditions Advantages References
Direct sulfonylation Indole derivatives (e.g., 5-bromoindole) Chlorosulfonic acid 0°C to room temp, 1-3 hrs Simplicity, high yield Kamal et al. (2012)
Bromination + sulfonylation Indole + Br₂ Bromine, chlorosulfonic acid Bromination at 0°C, sulfonylation at room temp Regioselectivity Kamal et al. (2012)
Oxidation + sulfonylation Indoline derivatives KMnO₄, chlorosulfonic acid Mild oxidation, sulfonylation Functional group control Various industrial protocols

Additional Considerations and Notes

  • Reaction Monitoring: TLC and NMR are used to monitor the progress of sulfonylation and bromination.
  • Purification: Crystallization from suitable solvents such as ethanol, ethyl acetate, or water is common.
  • Safety Precautions: Chlorosulfonic acid is highly corrosive; reactions should be performed in a well-ventilated fume hood with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as coupled products with extended carbon chains.

Scientific Research Applications

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a sulfonyl chloride compound with a bromine atom at the fifth position of the indole ring, an oxo group at the second position, and a sulfonyl chloride functional group at the sixth position. It has a molecular formula of C8H5BrClNO3S and a molecular weight of 310.55 g/mol . The compound is valuable in medicinal chemistry and organic synthesis because of its reactive sulfonyl chloride group.

Reactivity
The sulfonyl chloride functional group in this compound is highly reactive, especially in nucleophilic substitution reactions. When exposed to water, it can undergo hydrolysis to create hydrochloric acid and the corresponding sulfonic acid. It can also react with amines to form sulfonamides, which are useful intermediates in pharmaceutical synthesis. The bromine atom also allows for additional functionalization via electrophilic aromatic substitution reactions.

Potential Applications
Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Compounds containing sulfonyl chlorides can modify amino acids within proteins, potentially altering their function and interactions. This aspect makes such compounds valuable in understanding enzyme mechanisms and developing inhibitors.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
2-Oxoindoline-5-sulfonyl chlorideIndole structure with a sulfonyl chlorideExhibits antimicrobial activity
1-Acetyl-5-bromo-2,3-dihydroindoleContains an acetyl group instead of a sulfonyl groupPotentially less reactive than sulfonyl chlorides
4-Bromo-3-cyanobenzene-1-sulfonyl chlorideContains a cyano group instead of an oxo groupKnown for its use in organic synthesis
2-Oxoindoline derivativesVariants with different substituents on indoleDiverse biological activities based on substituents

Mechanism of Action

The mechanism of action of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom and oxo group can also participate in non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Bromo-1-acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

  • Structure : Differs by an acetyl group at the indole nitrogen (CAS 107144-42-3).
  • Impact: The acetyl group enhances steric bulk and may reduce nucleophilic reactivity at the nitrogen, altering its utility in derivatization reactions. Commercial availability (Santa Cruz Biotechnology, $240/250 mg) highlights its use in specialized syntheses .
  • Molecular Weight : ~311.5 g/mol (including acetyl group).

6-Bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride

  • Structure : Replaces the indole ring with a benzimidazole core (CAS 885524-80-1).
  • Molecular weight is 311.53 g/mol .

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonyl chloride

  • Structure : Lacks the bromine substituent (CAS 313690-18-5).
  • Impact : Absence of bromine reduces molecular weight (259.71 g/mol ) and alters electronic properties, making it less electrophilic at the sulfonyl chloride group. Used in generic sulfonamide synthesis .

Reactivity and Functional Group Comparisons

Compound Sulfonyl Chloride Position Key Substituents Reactivity Profile
Target compound 6 5-Br, 2-oxo High reactivity for nucleophilic substitution
5-Bromo-1-acetyl analog 6 5-Br, 1-acetyl Reduced N-H reactivity due to acetylation
Benzimidazole analog 5 6-Br, 2-oxo Enhanced stability, lower solubility
Non-brominated analog 6 None (except 1-acetyl) Higher solubility, lower molecular weight
  • Sulfonamide Formation : The target compound’s sulfonyl chloride group reacts with amines (e.g., aniline) in the presence of Et₃N/DMAP to form sulfonamides, a reaction shared with its analogs .
  • Bromine Effects: Bromine at position 5 increases molecular weight by ~80 g/mol compared to non-brominated analogs and may enhance halogen bonding in crystal structures or biological target interactions .

Physical and Chemical Properties

Property Target Compound 5-Bromo-1-acetyl Analog Benzimidazole Analog
Molecular Weight (g/mol) 310.5 ~311.5 311.53
Purity Not reported ≥95% (HPLC) 95%
Stability Moisture-sensitive Likely similar Likely more stable
Commercial Availability Not listed Available ($240/250 mg) Discontinued

Biological Activity

5-Bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a sulfonyl chloride compound with a unique chemical structure that offers significant potential in medicinal chemistry and organic synthesis. The compound's molecular formula is C8H5BrClNO3SC_8H_5BrClNO_3S with a molecular weight of approximately 310.55 g/mol . This article explores its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the fifth position of the indole ring, an oxo group at the second position, and a sulfonyl chloride functional group at the sixth position. These structural characteristics contribute to its reactivity, particularly in nucleophilic substitution reactions. Notably, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid when exposed to water, and it can react with amines to form sulfonamides, which are crucial intermediates in pharmaceutical synthesis.

PropertyValue
Molecular FormulaC8H5BrClNO3SC_8H_5BrClNO_3S
Molecular Weight310.55 g/mol
CAS Number1354954-62-3

Interaction with Biological Macromolecules

Research indicates that compounds like this compound can modify amino acids within proteins through their reactive sulfonyl chloride groups. This modification can alter protein functions and interactions, making such compounds valuable for studying enzyme mechanisms and developing inhibitors.

Antimicrobial Activity

Preliminary studies suggest that derivatives of indole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The incorporation of a sulfonyl chloride moiety may enhance this activity due to increased reactivity towards microbial targets .

A comparative analysis of similar compounds revealed:

Compound NameActivity TypeMIC (µg/mL)
5-bromo-2-oxo-2,3-dihydroindole derivativesAntibacterialVaries by derivative
Isatin-indole hybridsAntifungal3.9 (against C. albicans)
2-Oxoindoline derivativesAntimicrobialVaries

Study on Antitumor Activity

A study focusing on hybrid molecules containing naphthoquinone and quinolinedione highlighted the potential for indole derivatives to exhibit antitumor activity. The mechanism involves the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells . The presence of sulfonyl groups in these compounds enhances their bioactivity by facilitating redox processes.

Synthesis and Evaluation of Derivatives

In another study, various derivatives of indole were synthesized and evaluated for their biological activities against different cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some showing IC50 values in the sub-micromolar range against breast cancer cell lines . The presence of functional groups such as sulfonyl and halogens was correlated with enhanced biological activity.

Q & A

Q. What are the standard synthetic routes for 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride, and what key reagents are involved?

The compound is typically synthesized via chlorosulfonation of a brominated indole precursor. A representative method involves reacting the indole derivative with chlorosulfonic acid under controlled conditions (0°C for 1 hour, then room temperature for 2 hours), followed by ice-water quenching to precipitate the product . Critical reagents include chlorosulfonic acid and solvents like DMF for subsequent functionalization. Purity assessment often employs HPLC (≥95% purity criteria) .

Q. How is the sulfonyl chloride group utilized in derivatization reactions for this compound?

The sulfonyl chloride moiety is highly reactive toward nucleophiles such as amines. A general protocol involves dissolving the compound in DMF with triethylamine (Et₃N) and a catalytic amount of DMAP, followed by reaction with aniline derivatives at room temperature. Workup includes extraction with ethyl acetate, washing with saturated NH₄Cl, and purification via column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

  • Purity: HPLC with ≥95% threshold .
  • Structural confirmation: ¹H/¹³C NMR for verifying substituent positions and sulfonyl chloride integration.
  • Mass spectrometry: To confirm molecular weight (e.g., [M+H]⁺ peaks).
  • IR spectroscopy: To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can competing side reactions during sulfonamide formation be minimized?

Side reactions, such as hydrolysis of the sulfonyl chloride to sulfonic acid, are mitigated by:

  • Strict anhydrous conditions (e.g., dried DMF, inert atmosphere).
  • Controlled stoichiometry of Et₃N to avoid excess base-induced degradation.
  • Rapid workup post-reaction to isolate the sulfonamide before hydrolysis . Competing substitutions at the bromine site are rare due to its lower reactivity compared to the sulfonyl chloride group .

Q. What experimental design strategies optimize yield in multistep syntheses involving this compound?

Example: A Design of Experiments (DoE) approach can systematically vary parameters like temperature, reaction time, and reagent ratios. For instance, in flow-chemistry setups (similar to diphenyldiazomethane synthesis ), variables include:

VariableRange TestedOptimal ValueImpact on Yield
Temperature0°C to 25°C0°C (initial)Prevents thermal degradation
DMAP concentration0.1–5 mol%2 mol%Maximizes catalysis without side products
Aniline equivalents1–1.5 eq1.2 eqBalances reactivity and cost

Statistical modeling (e.g., response surface methodology) identifies interactions between variables .

Q. How do structural modifications (e.g., bromine substitution) influence reactivity and stability?

  • Bromine position: The 5-bromo group stabilizes the indole core via electron-withdrawing effects, reducing undesired ring-opening reactions.
  • Stability challenges: The sulfonyl chloride group is moisture-sensitive. Storage under argon at –20°C in desiccated vials extends shelf life .
  • Functionalization: Bromine can be replaced via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) post-sulfonamide formation, as seen in imidazole-indole hybrid syntheses .

Q. How can computational methods aid in predicting reactivity or degradation pathways?

  • DFT calculations: Model transition states for sulfonamide formation to predict reaction barriers.
  • Degradation modeling: Molecular dynamics simulations assess hydrolysis rates under varying pH and temperature conditions.
  • Docking studies: For pharmacological applications, predict binding interactions if the compound is a synthetic intermediate for bioactive molecules (e.g., kinase inhibitors) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for sulfonamide derivatives: How to troubleshoot?

Variations in yield (e.g., 38% in one study vs. 50–60% in others) often stem from:

  • Purity of starting material: HPLC-grade (>95%) sulfonyl chloride improves consistency.
  • Workup protocols: Incomplete extraction or insufficient washing (e.g., NH₄Cl step) may leave unreacted aniline, reducing isolated yield.
  • Catalyst choice: DMAP vs. alternative catalysts (e.g., pyridine) can alter reaction efficiency .

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